molecular formula C10H7Cl2FN2 B13214057 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine

4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine

Cat. No.: B13214057
M. Wt: 245.08 g/mol
InChI Key: GRGWUCKHSZRAEG-UHFFFAOYSA-N
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Description

4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine is a heterocyclic compound with the molecular formula C10H7Cl2FN2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine typically involves the cyclization of substituted anilines with appropriate reagents. One common method starts with 3-chloroaniline, which undergoes condensation with diethyl oxaloacetate under mildly acidic conditions to form an imine. This imine is then cyclized by heating in mineral oil to form the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands.

Major Products:

    Nucleophilic Substitution: Aminoquinolines or thioquinolines.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling Reactions: Complex quinoline derivatives.

Scientific Research Applications

4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antimalarial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting the replication and transcription processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 4,7-Dichloro-6-fluoro-3-methylquinolin-8-amine is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential biological activity. The combination of these groups with the quinoline core provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C10H7Cl2FN2

Molecular Weight

245.08 g/mol

IUPAC Name

4,7-dichloro-6-fluoro-3-methylquinolin-8-amine

InChI

InChI=1S/C10H7Cl2FN2/c1-4-3-15-10-5(7(4)11)2-6(13)8(12)9(10)14/h2-3H,14H2,1H3

InChI Key

GRGWUCKHSZRAEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N=C1)N)Cl)F)Cl

Origin of Product

United States

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